molecular formula C17H17ClF3N5O3 B2866480 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide CAS No. 321433-46-9

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide

Cat. No.: B2866480
CAS No.: 321433-46-9
M. Wt: 431.8
InChI Key: PGKKJEIQJZTJKP-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide is a high-purity chemical compound supplied for research and development purposes. This complex molecule features a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a 4-methoxybenzyloxyamino moiety, which are of significant interest in medicinal chemistry and agrochemical research . Compounds with a 3-chloro-5-(trifluoromethyl)pyridine scaffold, similar to this one, are frequently investigated for their potential biological activities and are often explored in the development of active ingredients . The intricate structure, characterized by hydrazinecarboxamide functionality, makes it a valuable intermediate for synthesizing novel compounds and studying mechanism of action. Researchers can utilize this reagent in various preclinical studies, including but not limited to, the exploration of new pharmaceutical and agrochemical agents. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(E)-(4-methoxyphenyl)methoxyiminomethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N5O3/c1-26(15-14(18)7-12(8-22-15)17(19,20)21)25-16(27)23-10-24-29-9-11-3-5-13(28-2)6-4-11/h3-8,10H,9H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKKJEIQJZTJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)NC=NOCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N/C=N/OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarboxamide Derivatives

  • N-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl}hydrazinecarboxamide () Structural Similarities: Shares the 3-chloro-5-(trifluoromethyl)pyridinyl group and hydrazinecarboxamide core. Key Differences: Replaces the 4-methoxybenzyloxyimino group with a 4-chlorophenyl substituent. Bioactivity Implications: The chloro-phenyl group may enhance hydrophobic interactions but reduce solubility compared to the target compound. Mass spectrometry data (Q Exactive Orbitrap) confirms distinct fragmentation patterns, suggesting divergent metabolic pathways .
  • 2-([5-(([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolyl]carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide () Structural Similarities: Retains the pyridinyl and hydrazinecarboxamide motifs but incorporates an isoxazole ring. The additional trifluoromethylphenyl group increases molecular weight (MW = 541.9 vs. ~480 for the target compound). Applications: Isoxazole-containing analogs are often explored as kinase inhibitors due to their planar geometry .

Piperazine/Piperidine Carboxamides

  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6, )
    • Structural Similarities : Shares the 3-chloro-5-(trifluoromethyl)pyridinyl group but replaces hydrazinecarboxamide with a piperazine-carboxamide.
    • Key Differences : Piperazine improves aqueous solubility (logP ~3.2 vs. ~4.0 for the target compound).
    • Bioactivity : Piperazine derivatives are common in antimicrobial agents; this compound is marketed as a research chemical for enzyme inhibition studies .

Pyrazole and Pyridine Derivatives

  • N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()
    • Structural Similarities : Contains trifluoromethyl and chloro-substituted aromatic systems.
    • Key Differences : Pyrazole core instead of hydrazinecarboxamide.
    • Applications : Pyrazole analogs are frequently used in agrochemicals for their stability and insecticidal activity .

Comparative Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~480 g/mol 393.15 g/mol 456.8 g/mol
logP ~4.0 (estimated) 3.8 3.2
Solubility Moderate (due to methoxy) Low (chlorophenyl) High (piperazine)
Bioactivity Cluster Likely enzyme inhibition Antimicrobial (NCI-60 data) Bacterial enzyme inhibition
Metabolic Stability High (CF₃ group) Moderate High

Notes:

  • Bioactivity clustering () indicates that structural similarity correlates with shared targets (e.g., hydrolases, transferases). The target compound’s hydrazinecarboxamide may favor interactions with amidases or proteases .

Research and Development Insights

  • Synthetic Challenges: The target compound’s 4-methoxybenzyloxyimino group likely requires protective strategies during synthesis, similar to methods in for multi-step amide couplings .
  • Dereplication : Molecular networking () could differentiate it from analogs like by MS/MS fragmentation cosine scores (<0.8), confirming structural uniqueness .
  • Patent Landscape: No commercial suppliers are listed for the target compound, unlike ’s piperazine derivative, suggesting it remains in early-stage research .

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